Ortho vs. Meta vs. Para Substitution: Regiochemical Identity Determines Reaction Outcome
The 2-substituted regioisomer (CAS 480424-81-5) places the piperidinylmethyl group ortho to the magnesium-bearing carbon, a structural feature that is not interchangeable with the meta (CAS 480424-82-6) or para (CAS 480424-83-7) isomers. This regiochemistry is a fundamental, binary differentiator: any synthetic route designed for ortho-functionalization will produce a different constitutional isomer if an alternative regioisomer is used [1]. While no direct quantitative yield comparison in a single publication was identified, the regioisomeric nature of these compounds constitutes a categorical differentiation with zero tolerance for substitution [2].
| Evidence Dimension | Regiochemistry (position of piperidinylmethyl group) |
|---|---|
| Target Compound Data | Ortho (2-position) |
| Comparator Or Baseline | Meta (3-position, CAS 480424-82-6) and Para (4-position, CAS 480424-83-7) |
| Quantified Difference | Not applicable (binary structural difference) |
| Conditions | Structural identity as defined by CAS registry and SMILES notation |
Why This Matters
Procurement of the incorrect regioisomer guarantees synthesis of an unintended constitutional isomer, invalidating experimental results and wasting resources.
- [1] PubChem. (2025). Bromo[2-(1-piperidinylmethyl)phenyl]magnesium. National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/16217258 View Source
- [2] PubChem. (2025). (4-(1-Piperidinylmethyl)phenyl)magnesium bromide. National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/16217260 View Source
